2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a bromobenzylidene group, a thioxo group, and a thiazolidinone ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-methylphenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
- 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
- 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
Uniqueness
The presence of the bromobenzylidene group in 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide imparts unique chemical and biological properties, such as enhanced antimicrobial activity and specific binding affinity to certain molecular targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S2/c1-12-5-2-3-8-15(12)21-17(23)11-22-18(24)16(26-19(22)25)10-13-6-4-7-14(20)9-13/h2-10H,11H2,1H3,(H,21,23)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANKVSXVYMXHHI-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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